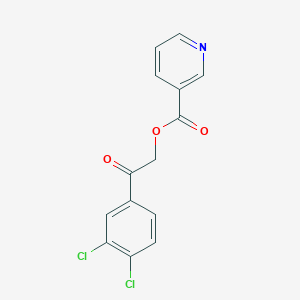
3,6-dichloro-N-(4-iodophenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dichloro-N-(4-iodophenyl)-2-methoxybenzamide is a chemical compound that has been used extensively in scientific research due to its unique properties. This compound is commonly referred to as DIOM and has been synthesized using various methods.
Applications De Recherche Scientifique
DIOM has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe to study protein-protein interactions and as a ligand for imaging studies. DIOM has also been used in cancer research to study the mechanism of action of various chemotherapeutic agents. Additionally, DIOM has been used in neuroscience research to study the function of GABA receptors.
Mécanisme D'action
The mechanism of action of DIOM is not fully understood. It has been shown to bind to proteins and alter their function, leading to changes in cellular signaling pathways. DIOM has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
DIOM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. DIOM has also been shown to modulate the function of GABA receptors, leading to changes in synaptic transmission. Additionally, DIOM has been shown to bind to proteins involved in cellular signaling pathways, leading to changes in cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
DIOM has several advantages for use in lab experiments. It is a fluorescent probe that can be used to study protein-protein interactions and ligand-receptor interactions. It has also been shown to have anticancer properties, making it a useful tool for cancer research. However, DIOM has some limitations. It is not a widely used compound, and there is limited information available on its toxicity and potential side effects. Additionally, the mechanism of action of DIOM is not fully understood, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the use of DIOM in scientific research. One area of research could be to further investigate the mechanism of action of DIOM and its effects on cellular signaling pathways. Additionally, DIOM could be used to study the function of other proteins and receptors involved in various diseases. Another area of research could be to investigate the potential use of DIOM as a therapeutic agent for cancer or other diseases. Overall, DIOM has the potential to be a valuable tool in scientific research, and further investigation is warranted.
Méthodes De Synthèse
DIOM can be synthesized using various methods, including the reaction of 3,6-dichloro-2-methoxybenzoic acid with 4-iodoaniline in the presence of a coupling agent. Another method involves the reaction of 3,6-dichloro-2-methoxybenzoyl chloride with 4-iodoaniline in the presence of a base. These methods have been used to produce DIOM with high yield and purity.
Propriétés
IUPAC Name |
3,6-dichloro-N-(4-iodophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2INO2/c1-20-13-11(16)7-6-10(15)12(13)14(19)18-9-4-2-8(17)3-5-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBVNPKVLHWXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NC2=CC=C(C=C2)I)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B5732465.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5732472.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5732504.png)
![2-[(5-bromo-2-methoxybenzylidene)amino]-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5732506.png)
![1,5-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5732511.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5732529.png)

![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)


![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)